molecular formula C7H3ClF3N3 B12431951 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B12431951
M. Wt: 221.57 g/mol
InChI Key: FGQOQSORPSQXRS-UHFFFAOYSA-N
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Description

3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine ( 1823897-86-4) is a nitrogen-containing heterocyclic compound that serves as a privileged building block in medicinal chemistry and drug discovery. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a key pharmacophore in this molecule, recognized for its broad-spectrum biological activities and its presence in several marketed drugs and clinical candidates. This specific derivative is designed for researchers developing novel therapeutic agents. The core triazolopyridine structure is a well-established scaffold in the synthesis of biologically active molecules. Research into analogous compounds has demonstrated potent pharmacological properties, including serving as Smoothened (Smo) inhibitors targeting the Hedgehog signaling pathway for anticancer applications , and as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy . Furthermore, the closely related triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , while other derivatives have been explored as novel dual c-Met/VEGFR-2 inhibitors with potent antiproliferative effects on various cancer cell lines . The presence of both the chloro and trifluoromethyl substituents on this scaffold is a strategic modification that typically enhances molecular properties such as metabolic stability, lipophilicity, and binding affinity to target proteins, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes as a key chemical intermediate in organic synthesis and drug discovery programs. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

3-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H

InChI Key

FGQOQSORPSQXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2Cl)C=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Cyclization in POCl₃

A Chinese patent (CN103613594A) details an efficient one-pot synthesis using phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent. For example:

  • Reagents : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids (e.g., 3-nitrobenzoic acid) under ultrasound irradiation at 105°C.
  • Conditions : 3-hour reaction time yields 35–60% product purity.
  • Mechanism : POCl₃ facilitates cyclodehydration, forming the triazole ring via intramolecular nucleophilic attack (Figure 1).

Table 1 : Yields for selected derivatives using ultrasound

Carboxylic Acid Product Yield (%) Melting Point (°C)
3-Nitrobenzoic acid 40 148–151
2-Methoxybenzoic acid 44 129–132
4-Propylbenzoic acid 60 87–89

This method minimizes side reactions but requires careful control of stoichiometry to avoid over-chlorination.

Multistep Alkylation-Dehydration Strategy

Patent WO2014210042A2 outlines a three-step synthesis for triazolopyridines, adaptable to 3-chloro-7-(trifluoromethyl) derivatives:

Step 1: Alkylation of NAPH to NAPA

  • Starting Material : 3-(2-Methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH).
  • Reagents : Methyl lactate triflate in dichloromethane with diisopropylethylamine (DIPEA).
  • Yield : 80–90% after crystallization.

Step 2: Coupling with PYRH

  • Intermediate : NAPA reacts with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH).
  • Conditions : Thiophosphetane-mediated coupling at 60°C for 12 hours.
  • Purity : >99% after recrystallization.

Step 3: Dehydration to Form Triazolopyridine

  • Reagents : Phosphorus(V) dehydrating agents (e.g., PCl₅).
  • Mechanism : Elimination of water forms the fused triazole ring (Figure 2).
  • Final Yield : 70–75% with HPLC purity ≥98%.

Advantages : Scalable for industrial production with high enantiomeric excess (>98% ee). Limitations : Requires stringent temperature control to prevent racemization.

Microwave-Assisted Synthesis

A solvent-free microwave method (Sage Journals, 10.3184/174751915X14400874295745) achieves rapid cyclization:

  • Substrates : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine and aromatic aldehydes.
  • Conditions : Microwave irradiation at 150°C for 15–20 minutes.
  • Yield : 50–65% with reduced byproducts compared to conventional heating.

Table 2 : Comparison of conventional vs. microwave methods

Parameter Conventional Heating Microwave Irradiation
Reaction Time 3–6 hours 15–20 minutes
Typical Yield (%) 30–45 50–65
Purity (%) 85–90 92–95

Microwave synthesis reduces energy consumption and improves reproducibility but requires specialized equipment.

Alternative Routes: Hydrazone Formation

Early patents (EP0500209A1) describe hydrazone intermediates as precursors:

  • Procedure : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with ketones or aldehydes in ethanol.
  • Cyclization : Catalyzed by acetic acid at reflux (80°C, 8 hours).
  • Yield : 40–55% with moderate regioselectivity.

This method is less favored due to lower efficiency but remains useful for introducing aryl/alkyl groups at the triazole position.

Comparative Analysis of Methods

Table 3 : Key metrics across preparation strategies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Ultrasound/POCl₃ 35–60 95–98 Moderate High
Alkylation-Dehydration 70–75 ≥98 High Moderate
Microwave 50–65 92–95 Low High
Hydrazone Cyclization 40–55 85–90 Low Low

The alkylation-dehydration route offers the best balance of yield and scalability, whereas microwave synthesis is optimal for small-scale, high-purity applications.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing cyclization pathways may yield-triazolo isomers. Using bulky dehydrating agents (e.g., PCl₅) favors the-triazolo configuration.

Purification Techniques

  • Crystallization : Ethanol/water mixtures effectively remove unreacted starting materials.
  • Chromatography : Silica gel chromatography (hexane:ethyl acetate) resolves regioisomeric impurities but is cost-prohibitive for industrial use.

Stability of Intermediates

2-Hydrazino-3-chloro-5-trifluoromethylpyridine is hygroscopic; storage under nitrogen at −20°C prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted triazolopyridines with various functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from the literature: 3-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (3e) and 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3f) . Key differences lie in the substituents at positions 3 and 7, which impact molecular weight, electronic properties, and synthetic yields.

Substituent Effects on Molecular Weight and Physicochemical Properties

Compound Name Substituent (Position 3) Substituent (Position 7) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cl CF₃ ~271.6 (calculated)* Not reported Not reported
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (3e) Phenyl CF₃ 286.0568 225–226 46
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3f) Phenyl CN 221.0827 225–226 41

*Molecular weight estimated based on formula C₈H₄ClF₃N₃.

Key Observations:

Molecular Weight Trends :

  • The trifluoromethyl group in 3e contributes to a higher molecular weight (286.06 g/mol) compared to the carbonitrile-substituted 3f (221.08 g/mol). The target compound’s molecular weight (~271.6 g/mol) is intermediate, reflecting the lighter Cl substituent (vs. phenyl in 3e ) .
  • Fluorine atoms in 3e and the target compound increase hydrophobicity and metabolic stability, whereas the carbonitrile group in 3f may enhance polarity.

Melting Points: Both 3e and 3f share identical melting points (225–226°C), suggesting that substituent differences at position 7 (CF₃ vs. The target compound’s melting point remains uncharacterized but could differ due to the smaller Cl group at position 3.

Synthetic Yields: 3e and 3f were synthesized in moderate yields (46% and 41%, respectively).

Electronic and Reactivity Profiles

  • The carbonitrile group in 3f offers moderate electron withdrawal, which may influence binding affinity in medicinal chemistry applications.
  • Steric Considerations :

    • The phenyl group at position 3 in 3e and 3f introduces steric bulk absent in the target compound. The smaller Cl substituent in the target may improve solubility or facilitate further functionalization.

Research Implications and Limitations

Key areas for further study include:

  • Synthesis optimization for the target compound.
  • Measurement of melting point, solubility, and spectroscopic data (e.g., ¹H/¹³C NMR).

Biological Activity

3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a triazole and a pyridine ring along with a chlorine atom and a trifluoromethyl group, may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H3ClF3N3
  • Molecular Weight : 221.57 g/mol
  • CAS Number : 130118695

The presence of the chlorine and trifluoromethyl groups is crucial for the compound's biological activity, influencing its interaction with various enzymes and receptors.

Research indicates that 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine may act through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on c-Met protein kinase, which is implicated in various cancers. The structural features of this compound suggest it may also exhibit similar inhibitory properties.
  • Modulation of Neurotransmitter Receptors : The compound may interact with GABA receptors, potentially influencing neurotransmission and exhibiting neuroactive properties.

Biological Activity and Research Findings

Recent studies have highlighted the biological activities associated with 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine. Below are key findings from recent research:

StudyFindings
c-Met Inhibition Study The compound demonstrated significant inhibition of c-Met activity in vitro, suggesting potential applications in cancer therapy .
GABA Modulation Preliminary studies indicated that derivatives of this compound could act as allosteric modulators of GABA receptors .
Structure-Activity Relationship (SAR) Variations in the substituents on the triazole ring significantly affected biological activity, emphasizing the importance of specific chemical groups .

Case Studies

  • Cancer Therapeutics : A study evaluated the efficacy of compounds similar to 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine in inhibiting tumor growth in xenograft models. Results showed a dose-dependent reduction in tumor size correlated with c-Met inhibition .
  • Neuropharmacology : Another investigation focused on the neuroactive properties of triazole derivatives. The study revealed that certain modifications to the triazole ring enhanced binding affinity to GABA receptors, indicating potential use in treating neurological disorders .

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